molecular formula C9H9ClF2N2O B2805947 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine CAS No. 2198021-72-4

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine

Cat. No.: B2805947
CAS No.: 2198021-72-4
M. Wt: 234.63
InChI Key: LHQHIZBLMXSDLC-UHFFFAOYSA-N
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Description

Its unique structure, which includes a pyrimidine ring substituted with a chloro group and a difluorocyclobutylmethoxy moiety, makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with 3,3-difluorocyclobutanol in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets. The chloro and difluorocyclobutylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: Similar in structure but with a bromo group instead of a difluorocyclobutylmethoxy group.

    3,3-Difluorocyclobutanol: Shares the difluorocyclobutyl moiety but lacks the pyrimidine ring.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains similar halogen substitutions but with a benzaldehyde structure.

Uniqueness

5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is unique due to its combination of a pyrimidine ring with a difluorocyclobutylmethoxy group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQHIZBLMXSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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